(1S,2R)-Methyl 2-aminocyclopentanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,2R)-2-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXCCQQWSIEIEF-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362485-20-9 | |
| Record name | methyl (1S,2R)-2-aminocyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Methyl 2-aminocyclopentanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with methylamine, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-Methyl 2-aminocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
(1S,2R)-Methyl 2-aminocyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is an intermediate in the synthesis of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-Methyl 2-aminocyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers
Positional isomers differ in the location of the amino group on the cyclopentane ring. Key examples include:
Key Findings :
- Reactivity: The 2-amino isomer exhibits distinct steric and electronic effects compared to the 3-amino analog due to proximity of functional groups.
- Safety: Methyl 3-aminocyclopentanecarboxylate requires stringent handling (skin/eye protection) , whereas safety data for the 2-amino isomer is less documented.
Stereoisomers
Stereochemical variations significantly impact biological activity and synthesis routes:
Key Findings :
Cyclopropane and Cyclobutane Analogs
Ring size affects stability and functional group interactions:
Biological Activity
(1S,2R)-Methyl 2-aminocyclopentanecarboxylate is a chiral compound that exhibits significant potential in various biological applications. Its unique cyclopentane structure, combined with an amino group and a carboxylate ester, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound possesses a stereochemical configuration that is crucial for its biological interactions. The specific arrangement of atoms in this compound influences its binding affinity to various biological targets.
Structural Formula
- Molecular Formula : CHN O
- Molecular Weight : 143.18 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, impacting their catalytic activities. This property is particularly relevant in pharmacological contexts where enzyme modulation can lead to therapeutic effects.
- Receptor Binding : It has been shown to bind selectively to certain receptors, modulating their activity and influencing downstream signaling pathways. This interaction is critical for understanding its role in neuropharmacology and other therapeutic areas.
- Neurochemical Effects : Given its structural features, this compound may play a role in neurotransmitter modulation, potentially affecting mood and cognitive functions .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Chiral amino acid | Enzyme inhibitor; receptor modulator |
| Methyl 2-aminobutanoate | Amino acid derivative | Neurotransmitter precursor |
| 3-Aminomethylcyclopentanol | Alcohol derivative | Potential antidepressant |
| 4-Aminocyclohexanecarboxylic acid | Carboxylic acid | Antimicrobial properties |
Case Studies and Research Findings
Several studies highlight the biological significance of this compound:
- Neuropharmacological Studies : Research indicates that this compound can influence neurochemical pathways related to mood regulation and cognitive function. Interaction studies have shown its potential as a ligand for neurotransmitter receptors .
- Antifungal Activity : Related compounds have demonstrated antifungal properties against pathogens such as Candida albicans. The structural rigidity provided by the cyclopentane ring may enhance the efficacy of these compounds in inhibiting fungal growth .
- Synthetic Applications : As a chiral building block in organic synthesis, this compound has been utilized in the development of more complex pharmaceutical agents. Its ability to act as an intermediate in the synthesis of bioactive molecules underscores its importance in medicinal chemistry .
Q & A
Q. What strategies mitigate racemization during functional group transformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
